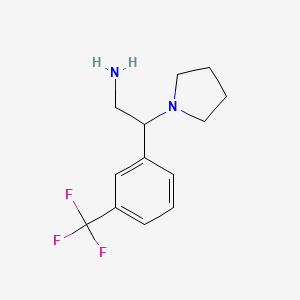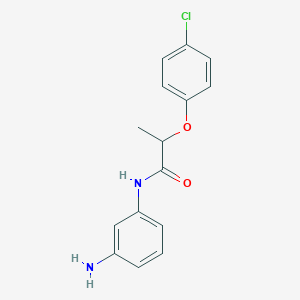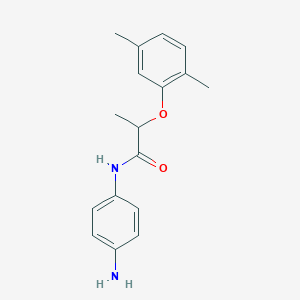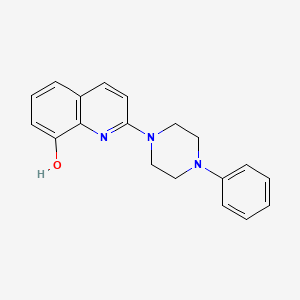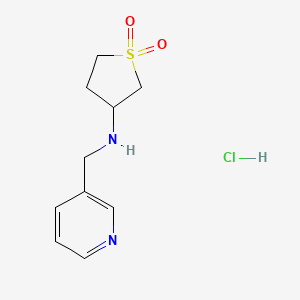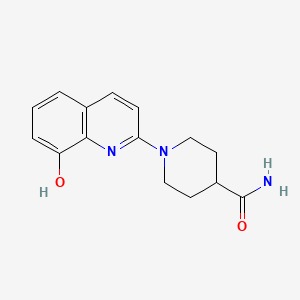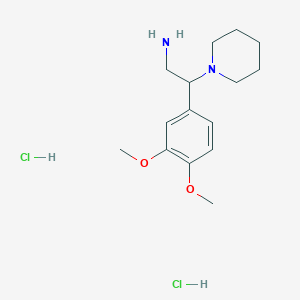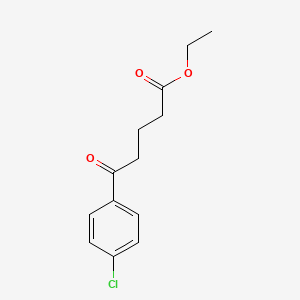
Ethyl 5-(4-chlorophenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).Aplicaciones Científicas De Investigación
Anticancer Potential
Ethyl 5-(4-chlorophenyl)-5-oxovalerate and its derivatives have been explored for their potential anticancer properties. In one study, a derivative was synthesized and evaluated in vitro against a variety of human tumor cell lines, including leukemia, lung, renal, colon, CNS, melanoma, ovarian, and breast cancers. This compound exhibited notable cytotoxicity against these cancer cell lines, highlighting its potential as an anticancer agent (P. Kattimani et al., 2013).
Application in Dyeing and Textiles
Compounds related to Ethyl 5-(4-chlorophenyl)-5-oxovalerate have been used in the synthesis of disperse dyes for textiles. These dyes, when complexed with metals such as copper, cobalt, and zinc, have been applied to polyester and nylon fabrics, showing excellent fastness properties and providing diverse shades of violet and brown (Isaac Oluwatobi Abolude et al., 2021).
Crystal and Molecular Structure Studies
The crystal and molecular structure of Ethyl 5-(4-chlorophenyl)-5-oxovalerate derivatives have been extensively studied. One research focused on the synthesis and characterization of a derivative, including its molecular interactions and structural stability insights through Hirshfeld surface analysis (D. Achutha et al., 2017).
Photovoltaic Applications
Derivatives of Ethyl 5-(4-chlorophenyl)-5-oxovalerate have been used in the development of organic-inorganic photodiodes. Their photovoltaic properties were studied, indicating potential applications in electronic devices. The incorporation of chlorophenyl groups in these derivatives improved the diode parameters, demonstrating their utility in photovoltaic technology (H. Zeyada et al., 2016).
Corrosion Inhibition
Ethyl 5-(4-chlorophenyl)-5-oxovalerate derivatives have also been studied for their effectiveness as corrosion inhibitors. One such derivative was tested on aluminum alloy in hydrochloric acid, showing significant inhibition efficiency. This suggests its potential use in protecting metals from corrosion (K. Raviprabha et al., 2021).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact, as well as precautions that should be taken when handling it.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
Propiedades
IUPAC Name |
ethyl 5-(4-chlorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEHRFGRNQLXMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588705 |
Source


|
| Record name | Ethyl 5-(4-chlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-chlorophenyl)-5-oxovalerate | |
CAS RN |
54029-03-7 |
Source


|
| Record name | Ethyl 5-(4-chlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

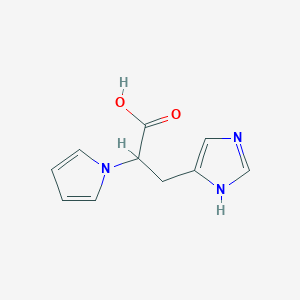
![4-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318129.png)
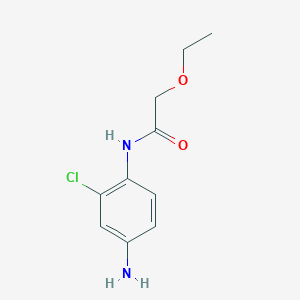
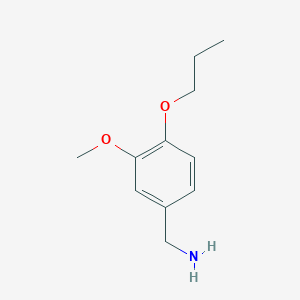
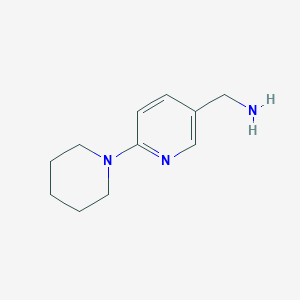
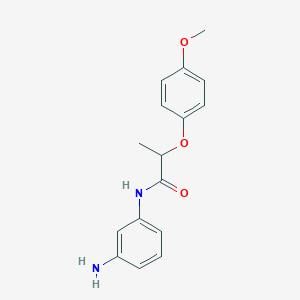
![2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1318153.png)
